2-Formyl-6-(2-hydroxymethylphenyl)phenol
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Overview
Description
2-Formyl-6-(2-hydroxymethylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-6-(2-hydroxymethylphenyl)phenol can be synthesized through a multi-step process. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction produces the precursor aldehydes, which are then reduced using sodium borohydride to yield 2-hydroxymethylphenols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Formyl-6-(2-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(2-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Lacks the formyl group, resulting in different chemical properties and reactivity.
4-Hydroxymethylphenol: Similar structure but with the hydroxymethyl group in a different position, leading to different reactivity and applications.
Uniqueness
2-Formyl-6-(2-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups on the phenol ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-3-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRIXBHNFHMGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685072 |
Source
|
Record name | 2-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-72-2 |
Source
|
Record name | 2-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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